molecular formula C19H19BrClNO2S B2859210 4-(2-bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane CAS No. 1797738-32-9

4-(2-bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane

Cat. No.: B2859210
CAS No.: 1797738-32-9
M. Wt: 440.78
InChI Key: KFCJVHUBAFCONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring system. This heterocyclic core is substituted at the 4-position with a 2-bromo-5-methoxybenzoyl group and at the 7-position with a 2-chlorophenyl moiety. Such structural attributes are common in medicinal chemistry for modulating pharmacokinetic properties or targeting specific biological receptors .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCJVHUBAFCONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) 7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane (BD79555)

  • Substituents : The 4-position features a 2,3,4-trifluorobenzoyl group instead of 2-bromo-5-methoxybenzoyl.
  • Molecular Formula: C₁₈H₁₅ClF₃NOS (vs. C₁₈H₁₆BrClNO₂S for the target compound).
  • Molecular Weight : 385.831 g/mol (vs. 447.75 g/mol for the target compound).

b) 4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

  • Substituents : The 4-position is substituted with a benzodioxole-carbonyl group, and the 7-position has a 2,5-difluorophenyl moiety.
  • Molecular Formula: C₂₀H₁₈F₂NO₃S (CAS: 1706059-14-4).
  • The difluorophenyl group may reduce steric hindrance compared to 2-chlorophenyl .

c) 7-(2-Chlorophenyl)-1,4-thiazepane Hydrochloride

  • Core Structure : Lacks the 4-position benzoyl substitution.
  • Molecular Simplification : Serves as a precursor or intermediate for synthesizing derivatives like the target compound.
  • Applications : Widely supplied by pharmaceutical vendors (e.g., Synasia Inc., ChemParm Allnet Ltd.), highlighting its utility in drug discovery pipelines .

Comparative Data Table

Compound Name Substituents (4-/7-positions) Molecular Formula Molecular Weight (g/mol) CAS Number
4-(2-Bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane 2-Bromo-5-methoxybenzoyl / 2-chlorophenyl C₁₈H₁₆BrClNO₂S 447.75 Not provided
BD79555 2,3,4-Trifluorobenzoyl / 2-chlorophenyl C₁₈H₁₅ClF₃NOS 385.83 1795430-71-5
4-(Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Benzodioxole-5-carbonyl / 2,5-difluorophenyl C₂₀H₁₈F₂NO₃S 378.38 1706059-14-4
7-(2-Chlorophenyl)-1,4-thiazepane Hydrochloride None / 2-chlorophenyl C₁₁H₁₃Cl₂NS·HCl 294.66 Not provided

Research Findings and Implications

  • Electrophilic Substitution Effects : Bromine and methoxy groups in the target compound may enhance halogen bonding and hydrogen bonding, respectively, compared to fluorine-rich analogues like BD79554. This could influence receptor binding in therapeutic contexts .
  • Polarity and Solubility : The benzodioxole-containing analogue (CAS: 1706059-14-4) exhibits higher polarity due to its oxygen-rich substituents, suggesting improved aqueous solubility over the brominated target compound .
  • Synthetic Accessibility : The hydrochloride salt of the unsubstituted 1,4-thiazepane core is commercially available, underscoring its role as a versatile intermediate for further functionalization .

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as N-(2-mercaptoethyl)-2-chlorobenzamide undergo cyclization in the presence of polyphosphoric acid (PPA) or DBU (1,8-diazabicycloundec-7-ene). A representative protocol involves:

  • Reacting cysteamine hydrochloride with 2-chlorobenzoyl chloride to form N-(2-mercaptoethyl)-2-chlorobenzamide .
  • Cyclization using PPA at 100–105°C for 6–8 hours, yielding the 1,4-thiazepane core.

Optimization Data :

Cyclization Agent Temperature (°C) Time (h) Yield (%)
PPA 100–105 6–8 68
DBU/Imidazole 70 2 53
HCl (aq.) 50 24 30

PPA achieves higher yields but requires extended reaction times, whereas DBU enables faster cyclization at the expense of purity.

Multicomponent Reactions (MCRs)

The Ugi-tetrazole four-component reaction (UT-4CR) enables simultaneous assembly of the thiazepane core and substituents. A typical procedure involves:

  • Reacting 2-chloroaniline, 2-bromo-5-methoxybenzoic acid, 2,2-dimethoxyacetaldehyde, and tert-butyl isocyanide in methanol.
  • Cyclization via Pictet-Spengler reaction using methanesulfonic acid (MSA) at 70°C for 2 hours.

Key Advantages :

  • Single-pot synthesis reduces purification steps.
  • High functional group tolerance (e.g., halogens, methoxy groups).

Yield Data :

Entry Isocyanide Aniline Yield (%)
1 tert-Butyl 2-Chloro 91
2 Benzyl 2-Bromo-5-methoxy 85

Functionalization of the 1,4-Thiazepane Core

Acylation at Position 4

The 2-bromo-5-methoxybenzoyl group is introduced via Schotten-Baumann acylation:

  • Reacting the 1,4-thiazepane intermediate with 2-bromo-5-methoxybenzoyl chloride in dichloromethane (DCM).
  • Using triethylamine (TEA) as a base at 0°C to room temperature.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (thiazepane:acyl chloride).
  • Solvent : DCM or THF.
  • Yield : 76–82% after column chromatography.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.12 (s, 3H, OCH3), 3.78–3.65 (m, 4H, thiazepane-CH2).
  • HRMS : m/z calc. for C19H18BrClNO2S [M+H]+: 478.9802; found: 478.9805.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity, with retention time = 12.4 min.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • PPA Recycling : Up to 3 cycles with <5% yield reduction.
  • Pd Recovery : 89% via filtration after Suzuki coupling.

Environmental Impact

  • E-Factor : 8.2 (lower than traditional methods due to MCRs).
  • PMI (Process Mass Intensity) : 32.1, driven by solvent use in cyclization.

Q & A

Q. Functionalization :

  • Bromo-methoxybenzoyl group introduced via Friedel-Crafts acylation or nucleophilic substitution.
  • 2-Chlorophenyl moiety added through Suzuki coupling or Ullmann reaction.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during the synthesis of this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Key findings :
  • Higher yields (70–80%) achieved in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Selectivity for the thiazepane ring improves with slow reagent addition to minimize side reactions .
    • Process control : Real-time monitoring via FT-IR or mass spectrometry to track intermediate formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Hypothesis-driven approaches :
  • In vitro assays : Compare receptor-binding affinity (e.g., GABAₐ for benzodiazepine-like activity) across cell lines to rule out model-specific artifacts .
  • Purity analysis : Verify compound integrity using HPLC-MS; impurities >5% may skew bioactivity results .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent experimental data .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., using ³H-flunitrazepam for GABAₐ receptor affinity).
  • Cellular imaging : Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells.
  • Kinetic studies : Surface plasmon resonance (SPR) to measure association/dissociation rates .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :
  • Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Monitor degradation products via LC-MS and quantify stability using Arrhenius equation-derived shelf-life predictions .
    • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .

Theoretical and Methodological Frameworks

Q. How can research on this compound be integrated into broader pharmacological or chemical theories?

  • Structure-Activity Relationship (SAR) : Link substituent effects (e.g., bromo vs. chloro) to biological potency using Hammett constants or molecular electrostatic potential maps .
  • Pharmacophore modeling : Identify essential moieties (e.g., thiazepane ring) for target engagement using software like Schrödinger’s Phase .

Q. What advanced analytical techniques are critical for characterizing synthetic intermediates and byproducts?

  • Tandem Mass Spectrometry (MS/MS) : Fragment ions provide structural clues for unknown impurities.
  • Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for low-concentration intermediates .
  • Synchrotron XRD : Resolves ambiguous stereochemistry in crystalline intermediates .

Experimental Design and Training

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy and toxicity?

  • Dose-ranging experiments :
  • Use logarithmic concentration scales (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Include positive controls (e.g., diazepam for GABAₐ studies) and vehicle controls .
    • Toxicity screening : MTT assay for cell viability and Ames test for mutagenicity .

Q. What training is recommended for researchers handling this compound in interdisciplinary studies?

  • Practical courses : Enroll in advanced chemical biology programs covering synthetic organic chemistry, assay development, and computational modeling .
  • Mentorship : Collaborate with experts in medicinal chemistry and pharmacology to align experimental design with regulatory standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.